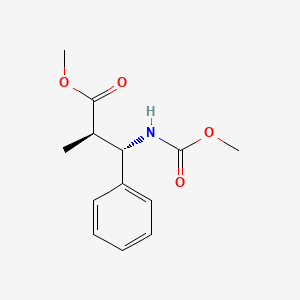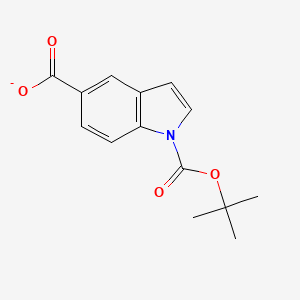
1H-Indole-1,5-dicarboxylic acid, 1-(1,1-dimethylethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid is a compound that features an indole core with a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a carboxylic acid group at the 5-position. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid typically involves the protection of the indole nitrogen with the Boc group. This can be achieved by reacting indole-5-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile .
Industrial Production Methods: Industrial production methods for this compound often utilize continuous flow microreactor systems to introduce the Boc group efficiently. This method enhances the reaction’s efficiency and versatility, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration, at the 3-position.
Common Reagents and Conditions:
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed:
Deprotection: Indole-5-carboxylic acid.
Substitution: 3-bromo-1-(tert-butoxycarbonyl)-1H-indole-5-carboxylic acid.
Applications De Recherche Scientifique
1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid primarily involves its role as a protecting group. The Boc group stabilizes the nitrogen atom of the indole ring, preventing it from participating in unwanted reactions. Upon deprotection, the indole nitrogen becomes available for further functionalization .
Comparaison Avec Des Composés Similaires
- 1-(tert-Butoxycarbonyl)-1H-indole-3-carboxylic acid
- 1-(tert-Butoxycarbonyl)-1H-indole-2-carboxylic acid
- 1-(tert-Butoxycarbonyl)-1H-indole-7-carboxylic acid
Comparison: 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid is unique due to the position of the carboxylic acid group at the 5-position, which can influence its reactivity and the types of reactions it undergoes. This positional difference can lead to variations in the biological activity and chemical properties of the compound compared to its analogs .
Propriétés
Formule moléculaire |
C14H14NO4- |
|---|---|
Poids moléculaire |
260.26 g/mol |
Nom IUPAC |
1-[(2-methylpropan-2-yl)oxycarbonyl]indole-5-carboxylate |
InChI |
InChI=1S/C14H15NO4/c1-14(2,3)19-13(18)15-7-6-9-8-10(12(16)17)4-5-11(9)15/h4-8H,1-3H3,(H,16,17)/p-1 |
Clé InChI |
UBPWRLQOVJQGSS-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


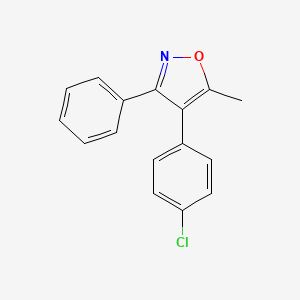

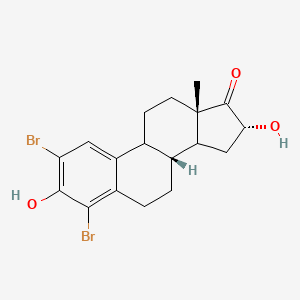
![5-[[3-[2-[methyl-(5-phenylmethoxypyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12339147.png)
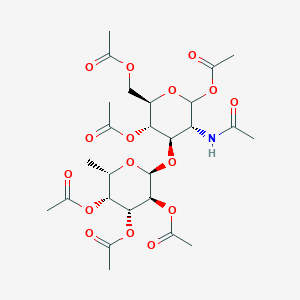
![(2S)-2-[[(2S)-2-[[(2S)-5-amino-5-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12339162.png)
![1-Naphthalenemethanamine, 7,8-dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-](/img/structure/B12339163.png)
![5-bromo-7-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12339168.png)
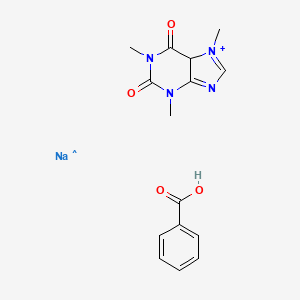
![1,3-Pyrrolidinedicarboxylic acid, 4-[2-(trifluoromethyl)phenyl]-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel-](/img/structure/B12339180.png)
![[(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,9,11,13-pentaacetyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate](/img/structure/B12339183.png)
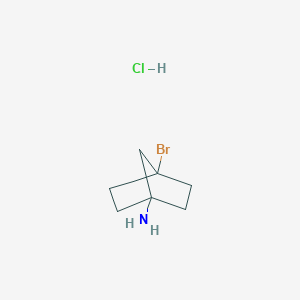
![6,9-Diazaspiro[4.5]decan-8-one](/img/structure/B12339191.png)
